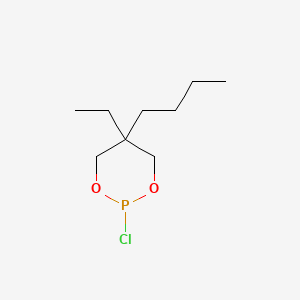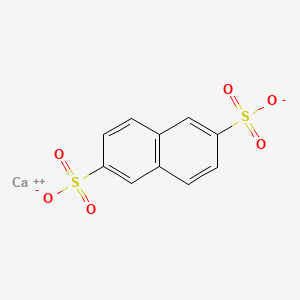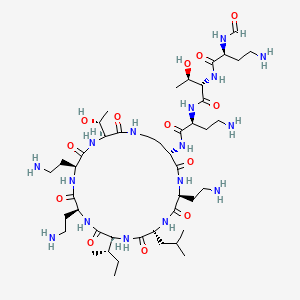
Calcium bis(sulphanilate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(sulphanilate) is an organosulfur compound with the chemical formula C12H12CaN2O6S2 It is a calcium salt of sulphanilic acid, which is an aromatic amine derivative of sulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium bis(sulphanilate) can be synthesized through the reaction of calcium chloride with sulphanilic acid in an aqueous medium. The reaction typically involves dissolving sulphanilic acid in water, followed by the addition of calcium chloride solution. The mixture is then stirred and heated to facilitate the formation of calcium bis(sulphanilate) precipitate, which is subsequently filtered and dried.
Industrial Production Methods
Industrial production of calcium bis(sulphanilate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(sulphanilate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphanilic acid moiety to aniline derivatives.
Substitution: The aromatic ring of sulphanilic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Nitrated or halogenated sulphanilic acid derivatives.
Aplicaciones Científicas De Investigación
Calcium bis(sulphanilate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of calcium bis(sulphanilate) involves its interaction with various molecular targets and pathways. The sulphanilic acid moiety can interact with enzymes and receptors, modulating their activity. The calcium ion plays a role in stabilizing the compound and facilitating its interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Sodium sulphanilate: A sodium salt of sulphanilic acid with similar chemical properties.
Potassium sulphanilate: A potassium salt of sulphanilic acid with comparable reactivity.
Calcium sulfonate: A calcium salt of sulfonic acid with different applications and properties.
Uniqueness
Calcium bis(sulphanilate) is unique due to its specific combination of calcium and sulphanilic acid, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
20296-94-0 |
|---|---|
Fórmula molecular |
C6H6CaNO3S+ |
Peso molecular |
212.26 g/mol |
Nombre IUPAC |
calcium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Ca/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+2/p-1 |
Clave InChI |
RPVRDRCPXRUBCM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















